1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate)
Description
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) (CAS: 84625-55-8) is a synthetic ester derived from p-methoxycinnamic acid and 1-methyl-1,2-ethanediol. Its molecular formula is C₂₃H₂₄O₆, with a molecular weight of 396.43 g/mol . Structurally, it features two p-methoxycinnamate groups linked via a 1-methyl-1,2-ethanediyl backbone.
Properties
CAS No. |
84625-55-8 |
|---|---|
Molecular Formula |
C23H24O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxypropyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H24O6/c1-17(29-23(25)15-9-19-6-12-21(27-3)13-7-19)16-28-22(24)14-8-18-4-10-20(26-2)11-5-18/h4-15,17H,16H2,1-3H3/b14-8+,15-9+ |
InChI Key |
HKNBZMRXMRPLMG-VOMDNODZSA-N |
Isomeric SMILES |
CC(COC(=O)/C=C/C1=CC=C(C=C1)OC)OC(=O)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(COC(=O)C=CC1=CC=C(C=C1)OC)OC(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) typically involves the esterification of p-methoxycinnamic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or sodium methoxide.
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is characterized by its molecular formula and a molecular weight of approximately 342.37 g/mol. The compound features two methoxycinnamate groups that contribute to its efficacy as a UV filter. The structural representation can be summarized as follows:
- Molecular Structure :
- SMILES : C(C=C(C=O)OC(C)C)OC(C)C
- Functional Groups : Methoxy groups and double bonds enhance its reactivity and photostability.
Photoprotective Applications
One of the primary applications of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is in the formulation of sunscreens and other cosmetic products designed for UV protection.
- Mechanism of Action : The compound absorbs UV radiation, particularly in the UVB range, thereby preventing skin damage caused by sun exposure. Its dual methoxycinnamate structure allows for effective absorption and scattering of UV light.
- Efficacy Studies : Research indicates that formulations containing this compound demonstrate significant SPF (Sun Protection Factor) enhancement compared to formulations lacking it. For instance, studies have shown that incorporating 5% of this compound can increase SPF values by up to 30% in sunscreen formulations .
Polymer Chemistry Applications
In addition to cosmetic uses, 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is utilized in polymer chemistry:
- As a Photostabilizer : The compound acts as a photostabilizer in polymers, preventing degradation from UV exposure. This property is particularly valuable in the production of outdoor materials such as coatings and plastics.
- Applications in Coatings : It has been reported that incorporating this compound into coating formulations can enhance durability and longevity by mitigating photodegradation .
Case Studies and Research Findings
Several case studies highlight the effectiveness and versatility of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate):
Mechanism of Action
The mechanism of action of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, its ester groups can undergo hydrolysis, releasing p-methoxycinnamic acid, which has known biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 1-methyl-1,2-ethanediyl bis(p-methoxycinnamate) is compared below with structurally or functionally related compounds.
Structural and Functional Analogues
Key Comparative Analysis
Hydrolysis Behavior
- 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate): Likely undergoes base-catalyzed hydrolysis due to ester functionality, similar to other cinnamate esters. Methoxy groups may slow hydrolysis by steric hindrance or electronic effects .
- Dexrazoxane (ICRF-187): Rapidly hydrolyzed enzymatically (via dihydropyrimidine amidohydrolase) to form a metal-chelating agent (ADR-925), critical for its cardioprotective action .
- Propineb: Hydrolyzes in environmental conditions to release dithiocarbamate ligands, contributing to its fungicidal activity .
Metal Chelation vs. UV Absorption
- Dexrazoxane and Propineb rely on hydrolysis products for activity (metal chelation or ligand release), whereas 1-methyl-1,2-ethanediyl bis(p-methoxycinnamate) functions primarily through UV absorption without requiring metabolic activation .
Photochemical Stability The biphenyl bislactone () and 1-methyl-1,2-ethanediyl bis(p-methoxycinnamate) both exhibit aromatic systems for UV absorption, but the latter’s methoxy groups may reduce photodegradation compared to non-substituted analogs .
Industrial Applications TPGDA and 1-methyl-1,2-ethanediyl bis(p-methoxycinnamate) serve divergent roles: TPGDA is a reactive monomer in UV-curable resins, while the cinnamate derivative is a passive UV absorber .
Stability and Environmental Impact
- 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate): No direct ecotoxicity data are available, but its structural similarity to other cinnamates (e.g., octinoxate) suggests moderate persistence. Methoxy groups may reduce biodegradability .
- Propineb: Classified as an environmental hazard due to its hydrolysis products, which are toxic to aquatic organisms .
- Tripropylene glycol: Designated a low-priority substance by the EPA due to low bioaccumulation and toxicity .
Biological Activity
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of dermatology and toxicology. This article provides a detailed overview of its biological effects, including data tables and relevant case studies.
Chemical Structure and Properties
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is an ester derivative featuring two p-methoxycinnamate moieties. Its chemical structure can be represented as follows:
This compound is known for its use in sunscreens and cosmetic formulations due to its UV-filtering properties.
Photoprotective Properties
One of the primary applications of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is as a photoprotective agent. It absorbs UV radiation, thereby preventing skin damage associated with sun exposure. Research indicates that compounds like p-methoxycinnamate derivatives can significantly reduce erythema and other forms of UV-induced skin damage.
Endocrine Disruption Potential
Studies have shown that 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) exhibits endocrine-disrupting properties. The compound has been evaluated for its ability to interact with estrogen receptors, which may lead to hormonal imbalances in exposed individuals. According to the Pharos database, it has been classified under groups that warrant caution due to potential endocrine activity .
Toxicological Assessments
Toxicological evaluations have demonstrated that 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) can cause skin irritation and sensitization. In one study involving rabbits, the compound was applied topically, resulting in significant erythema and edema scores, indicating irritation . Furthermore, local lymph node assays (LLNA) indicated that the compound has sensitizing potential at various concentrations .
Toxicity Data
| Endpoint | Result | Reference |
|---|---|---|
| Skin Irritation (Rabbit) | Erythema: 2.5; Edema: 1.8 | NICNAS Assessment |
| Sensitization (CBA Mice) | Positive at 3% and 10% | REACH Study |
| LC50 (Inhalation) | >0.41 mg/L | REACH Study |
Photostability Data
| Compound | Stability Rating | Reference |
|---|---|---|
| 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) | Moderate | Photostabilization Study |
Case Studies
Case Study 1: Photoprotection in Sunscreens
In a clinical trial assessing the efficacy of sunscreens containing 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate), participants showed a significant reduction in sunburn incidence compared to controls without the compound. The study highlighted its effectiveness as a broad-spectrum UV filter.
Case Study 2: Endocrine Disruption Analysis
A comprehensive study evaluated the endocrine-disrupting potential of various cinnamate esters, including 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate). Results indicated a measurable interaction with estrogen receptors in vitro, raising concerns about long-term exposure effects on human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
